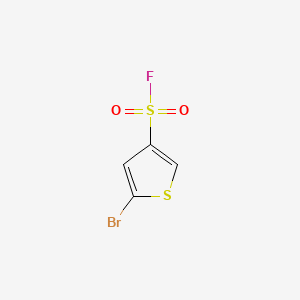
tert-butyl N-(1-cyclopropyl-3-hydroxypropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(1-cyclopropyl-3-hydroxypropyl)carbamate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyclopropyl-3-hydroxypropyl)carbamate can be achieved through multiple synthetic routes. One common method involves the reaction of tert-butyl carbamate with 1-cyclopropyl-3-hydroxypropylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-(1-cyclopropyl-3-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: SOCl2 in pyridine at room temperature.
Major Products Formed:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxyl compound.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-(1-cyclopropyl-3-hydroxypropyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and functions .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific enzymes or pathways involved in diseases .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, coatings, and adhesives, contributing to the development of advanced materials with unique properties .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-cyclopropyl-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways . The hydroxyl and carbamate groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with target molecules .
Comparación Con Compuestos Similares
- tert-butyl N-(3-hydroxypropyl)carbamate
- tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- tert-butyl (3-chloropropyl)cyclopropyl carbamate
Uniqueness: tert-butyl N-(1-cyclopropyl-3-hydroxypropyl)carbamate is unique due to the presence of both a cyclopropyl group and a hydroxyl group in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H21NO3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
tert-butyl N-(1-cyclopropyl-3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9(6-7-13)8-4-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
Clave InChI |
PPRSJMCNBKKMRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCO)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



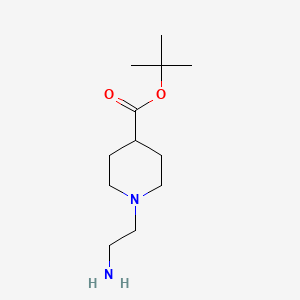
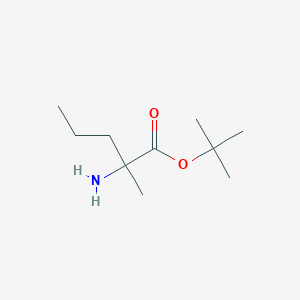
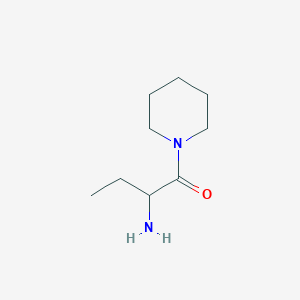
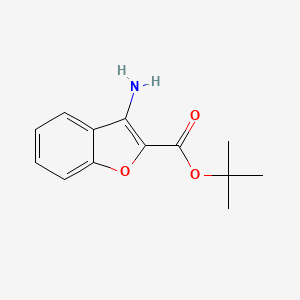
![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylicacid](/img/structure/B13568044.png)
![8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride](/img/structure/B13568059.png)

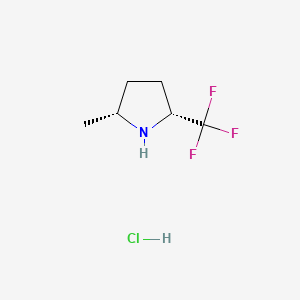
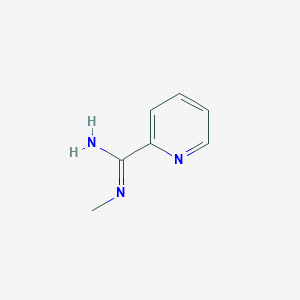
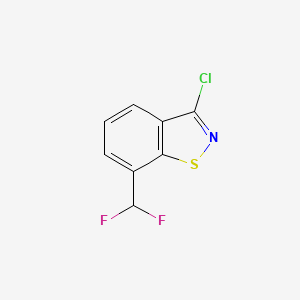
![1-(4-methoxyphenyl)-6-[4-(methylamino)phenyl]-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13568079.png)
